molecular formula C26H17N3O7S2 B11625623 2-[(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-1H-isoindole-1,3(2H)-dione

2-[(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11625623
M. Wt: 547.6 g/mol
InChI Key: SYCGGISILDZIRC-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a thiazolidinone ring, an isoindole ring, and various functional groups such as methoxy, nitro, and benzylidene. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable aldehyde with thiosemicarbazide under acidic conditions to form the thiazolidinone ring.

    Introduction of the Isoindole Ring: The isoindole ring can be introduced through a cyclization reaction involving a phthalic anhydride derivative.

    Functional Group Modifications: The methoxy, nitro, and benzylidene groups are introduced through various substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
  • ((5E)-5-{3-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid
  • 2-((5E)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid

Uniqueness

The uniqueness of 2-[(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-1H-isoindole-1,3(2H)-dione lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H17N3O7S2

Molecular Weight

547.6 g/mol

IUPAC Name

2-[(5E)-5-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione

InChI

InChI=1S/C26H17N3O7S2/c1-35-21-12-16(8-11-20(21)36-14-15-6-9-17(10-7-15)29(33)34)13-22-25(32)28(26(37)38-22)27-23(30)18-4-2-3-5-19(18)24(27)31/h2-13H,14H2,1H3/b22-13+

InChI Key

SYCGGISILDZIRC-LPYMAVHISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)N3C(=O)C4=CC=CC=C4C3=O)OCC5=CC=C(C=C5)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)N3C(=O)C4=CC=CC=C4C3=O)OCC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.